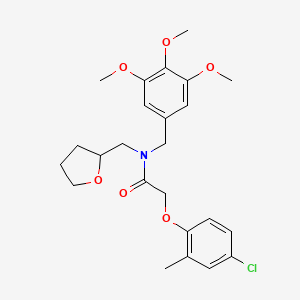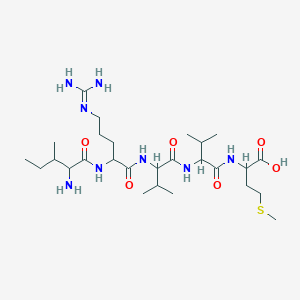
3'-(Chloromethyl)-2-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(Chlorométhyl)-2-méthyl-1,1’-biphényle : est un composé organique caractérisé par une structure biphényle avec un groupe chlorométhyle lié à la position 3’ et un groupe méthyle à la position 2
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles:
Alkylation de Friedel-Crafts : Une méthode courante pour synthétiser le 3’-(chlorométhyl)-2-méthyl-1,1’-biphényle implique l’alkylation de Friedel-Crafts du biphényle avec de l’éther méthylique de chlorométhyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium. La réaction se produit généralement dans des conditions anhydres pour éviter l’hydrolyse de l’éther.
Réaction de Grignard : Une autre approche implique la réaction du 2-méthylbiphényle avec du chlorure de chlorométhylmagnésium (un réactif de Grignard). Cette méthode nécessite un contrôle minutieux de la température et une atmosphère inerte pour éviter les réactions secondaires.
Méthodes de production industrielle : La production industrielle met souvent à l’échelle ces méthodes de laboratoire, en optimisant les conditions réactionnelles pour des rendements et une pureté plus élevés. Les réacteurs à flux continu et les techniques de purification avancées comme la distillation et la recristallisation sont couramment utilisés.
Analyse Des Réactions Chimiques
Types de réactions:
Réactions de substitution : Le groupe chlorométhyle peut subir des réactions de substitution nucléophile, où l’atome de chlore est remplacé par divers nucléophiles tels que l’hydroxyde, les amines ou les thiols.
Réactions d’oxydation : Le groupe méthyle peut être oxydé en groupe carboxyle en utilisant des agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : Le groupe chlorométhyle peut être réduit en groupe méthyle en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Réactifs et conditions courants:
Substitution nucléophile : Hydroxyde de sodium en solution aqueuse ou alcoolique.
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Principaux produits:
Substitution : En fonction du nucléophile, les produits peuvent inclure le 3’-(hydroxyméthyl)-2-méthyl-1,1’-biphényle, le 3’-(aminométhyl)-2-méthyl-1,1’-biphényle, etc.
Oxydation : 3’-(Carboxyméthyl)-2-méthyl-1,1’-biphényle.
Réduction : 2,3’-Diméthyl-1,1’-biphényle.
Applications de recherche scientifique
Chimie:
Intermédiaire en synthèse organique : Utilisé comme élément constitutif pour des molécules plus complexes dans les produits pharmaceutiques et les produits agrochimiques.
Ligand en chimie de coordination : La structure biphényle peut agir comme un ligand dans les complexes métalliques, utiles en catalyse.
Biologie et médecine:
Développement de médicaments : Précurseur potentiel pour la synthèse de composés biologiquement actifs.
Sondes biochimiques : Utilisé dans le développement de sondes pour l’étude des voies biochimiques.
Industrie:
Science des matériaux : Utilisé dans la synthèse de polymères et de matériaux avancés ayant des propriétés électroniques spécifiques.
Fabrication chimique : Utilisé dans la production de produits chimiques spécialisés et d’intermédiaires.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules in pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: The biphenyl structure can act as a ligand in metal complexes, useful in catalysis.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of biologically active compounds.
Biochemical Probes: Used in the development of probes for studying biochemical pathways.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
Le mécanisme d’action du 3’-(chlorométhyl)-2-méthyl-1,1’-biphényle dépend de son application. En synthèse organique, il agit comme un électrophile en raison de la présence du groupe chlorométhyle, facilitant diverses réactions de substitution. En chimie de coordination, la structure biphényle peut se coordonner aux centres métalliques, influençant la réactivité et la stabilité des complexes résultants.
Comparaison Avec Des Composés Similaires
Composés similaires:
3’-(Bromométhyl)-2-méthyl-1,1’-biphényle : Structure similaire mais avec un atome de brome au lieu de chlore, ce qui peut affecter la réactivité et la sélectivité dans les réactions de substitution.
3’-(Hydroxyméthyl)-2-méthyl-1,1’-biphényle : Contient un groupe hydroxyméthyle, ce qui le rend plus réactif envers une fonctionnalisation ultérieure.
2-Méthyl-1,1’-biphényle : Manque le groupe chlorométhyle, ce qui le rend moins réactif dans les réactions de substitution.
Unicité : Le 3’-(chlorométhyl)-2-méthyl-1,1’-biphényle est unique en raison de la présence à la fois d’un groupe chlorométhyle et d’un groupe méthyle, offrant un équilibre entre réactivité et stabilité qui est utile dans diverses applications synthétiques. Le groupe chlorométhyle est particulièrement polyvalent, permettant un large éventail de transformations chimiques.
La polyvalence et la réactivité de ce composé en font un outil précieux tant en recherche académique qu’en applications industrielles.
Propriétés
Formule moléculaire |
C14H13Cl |
|---|---|
Poids moléculaire |
216.70 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
Clé InChI |
PPGMSSTYDOBHML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



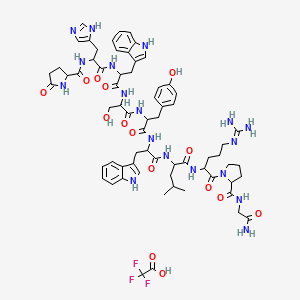
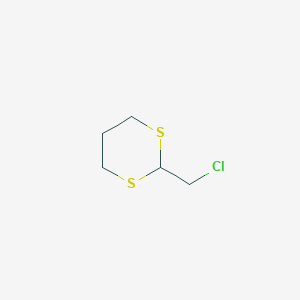
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
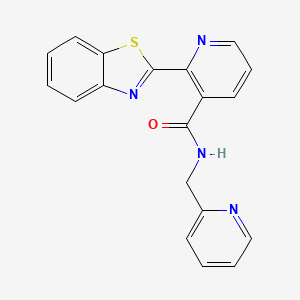
![1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12120823.png)
![4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12120824.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)
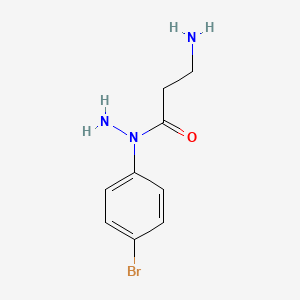
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B12120846.png)

